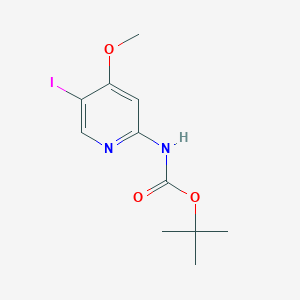

tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate

説明

Introduction to tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate

This compound stands as a prime example of contemporary heterocyclic compound design, incorporating multiple functional groups within a single molecular framework. This compound belongs to the broader class of pyridine derivatives, which have garnered substantial attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The systematic incorporation of halogen, alkoxy, and carbamate functionalities into the pyridine scaffold represents a sophisticated approach to molecular engineering, allowing for precise modulation of chemical and physical properties.

The compound's design reflects the evolution of heterocyclic chemistry toward increasingly complex molecular architectures. Pyridine-based compounds have historically played crucial roles in pharmaceutical development, with the pyridine ring occurring in many important compounds including agrochemicals, pharmaceuticals, and vitamins. The specific substitution pattern observed in this compound demonstrates advanced synthetic capabilities, enabling the precise placement of functional groups to achieve desired molecular properties.

Modern research has increasingly focused on understanding how subtle structural modifications in pyridine derivatives can lead to significant changes in biological activity and physical properties. The presence of multiple substituents in defined positions allows researchers to study the cumulative effects of electronic and steric influences, making this compound particularly valuable for structure-activity relationship studies. The iodine substituent at the 5-position provides opportunities for further synthetic elaboration through various cross-coupling reactions, while the methoxy group at the 4-position offers electron-donating character that can influence the electronic distribution throughout the ring system.

Structural Identity and International Union of Pure and Applied Chemistry Nomenclature

The structural identity of this compound is precisely defined through multiple chemical identification systems that provide comprehensive molecular characterization. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as tert-butyl N-(5-iodo-4-methoxypyridin-2-yl)carbamate, reflecting the hierarchical naming conventions that prioritize the pyridine ring as the parent structure with appropriate substituent designations. This nomenclature clearly identifies the tert-butyl carbamate group attached to the nitrogen atom at the 2-position of the pyridine ring, while simultaneously indicating the iodine substituent at the 5-position and the methoxy group at the 4-position.

The molecular formula C₁₁H₁₅IN₂O₃ provides essential compositional information, revealing the presence of eleven carbon atoms, fifteen hydrogen atoms, one iodine atom, two nitrogen atoms, and three oxygen atoms within the molecular structure. This formula corresponds to a molecular weight of 350.15 grams per mole, positioning the compound within the medium molecular weight range typical of pharmaceutical intermediates and research compounds. The presence of multiple heteroatoms contributes to the compound's potential for diverse intermolecular interactions and influences its solubility characteristics and reactivity patterns.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)I provides a linear notation that encodes the complete structural information in a format suitable for computational analysis and database searches. This notation clearly shows the connectivity patterns and allows for unambiguous identification of the compound across different chemical databases and research platforms. The International Chemical Identifier Key DBHLXRWGUVAAOF-UHFFFAOYSA-N serves as a unique molecular identifier that remains constant regardless of the source or representation format, ensuring reliable compound identification in global chemical databases.

The three-dimensional molecular geometry reveals important structural features that influence the compound's chemical behavior and potential interactions. The pyridine ring maintains its characteristic planar geometry, while the substituents adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions. The tert-butyl carbamate group extends away from the ring plane, providing steric bulk that can influence molecular recognition processes and conformational preferences. The strategic positioning of electron-withdrawing and electron-donating groups creates a complex electronic environment that affects the reactivity and stability of the compound.

Historical Context in Heterocyclic Chemistry

The development of compounds like this compound represents the culmination of over a century of advances in heterocyclic chemistry, building upon foundational discoveries that established pyridine as a central scaffold in organic synthesis. The historical trajectory of pyridine chemistry began in the mid-nineteenth century when Thomas Anderson first isolated pyridine from coal tar in 1849, describing it as a colorless liquid with unpleasant odor that was highly soluble in water and readily soluble in concentrated acids. Anderson's pioneering work established pyridine as a fundamental heterocyclic compound, leading to extensive research into its structure and reactivity patterns that would eventually enable the synthesis of complex derivatives like the present compound.

The structural elucidation of pyridine occurred in the following decades through the collaborative efforts of Wilhelm Körner and James Dewar, who proposed in 1869 and 1871 respectively that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural insight proved crucial for understanding the electronic properties of pyridine and laid the groundwork for systematic substitution chemistry. The confirmation of this structural proposal through the reduction of pyridine to piperidine with sodium in ethanol provided experimental validation that enabled subsequent synthetic developments.

The synthetic chemistry of pyridine derivatives experienced significant advancement with Arthur Rudolf Hantzsch's description of the first major pyridine synthesis in 1881. The Hantzsch pyridine synthesis, which typically employs a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, established fundamental principles for constructing pyridine rings with defined substitution patterns. This methodology demonstrated that systematic approaches to heterocyclic synthesis could yield compounds with predictable structural features, setting the stage for the development of increasingly sophisticated derivatives.

The industrial significance of pyridine chemistry accelerated with Aleksei Chichibabin's invention of a pyridine synthesis reaction in 1924, which utilized inexpensive reagents and enabled large-scale production. The Chichibabin synthesis, involving the condensation reaction of aldehydes, ketones, and alpha,beta-unsaturated carbonyl compounds in ammonia or ammonia derivatives, provided the foundation for commercial pyridine production. Although yields were often limited to approximately thirty percent, the accessibility of starting materials made this approach economically viable for industrial applications, facilitating the widespread use of pyridine derivatives in various chemical industries.

The evolution toward complex polyfunctional pyridine derivatives like this compound reflects the maturation of synthetic methodologies and the growing understanding of structure-activity relationships in heterocyclic chemistry. Modern synthetic approaches enable the precise introduction of multiple functional groups with defined regiochemistry, allowing chemists to design compounds with specific electronic and steric properties. The successful synthesis of such complex molecules demonstrates the sophisticated level of control achievable in contemporary heterocyclic chemistry, building upon the foundational principles established by early pioneers in the field.

Positional Isomerism in Polyfunctional Pyridine Derivatives

The significance of positional isomerism in polyfunctional pyridine derivatives exemplifies one of the most fascinating aspects of heterocyclic chemistry, where subtle changes in substituent positioning can dramatically alter molecular properties and behavior. Research has demonstrated that the position of substituents on the pyridine ring profoundly influences electronic distribution, molecular geometry, and intermolecular interactions, making positional isomerism a critical consideration in compound design. The specific substitution pattern observed in this compound, with the carbamate group at the 2-position, methoxy group at the 4-position, and iodine at the 5-position, represents a carefully orchestrated arrangement that optimizes desired molecular characteristics.

Systematic studies of pyridine regioisomers have revealed that the nitrogen heteroatom's position relative to other substituents significantly affects molecular conformation and electronic properties. When examining compounds that differ only in the position of the nitrogen heteroatom relative to linking groups, researchers have observed substantial variations in physical properties and biological activities. These observations underscore the importance of precise positional control in heterocyclic synthesis, as even minor structural modifications can lead to compounds with entirely different characteristics and applications.

The electronic effects of positional isomerism become particularly pronounced in compounds containing both electron-donating and electron-withdrawing substituents. In this compound, the methoxy group at the 4-position provides electron-donating character through resonance effects, while the iodine substituent at the 5-position exhibits electron-withdrawing properties through inductive effects. The carbamate group at the 2-position can participate in both electron-donating and electron-withdrawing interactions depending on the specific electronic environment, creating a complex interplay of electronic influences that determines the overall reactivity profile of the compound.

Detailed analysis of similar pyridine derivatives has shown that changes in substitution patterns can affect molecular planarity and conformational preferences. Research on phenylmethylene pyridineacetonitrile derivatives demonstrated that the torsion angle between the pyridine ring and adjacent groups varies significantly with positional isomerism, ranging from less than one degree to over thirty degrees depending on the specific arrangement. These conformational differences arise from steric interactions between substituents and lone-pair electrons on the nitrogen atom, illustrating how positional isomerism influences three-dimensional molecular architecture.

The practical implications of positional isomerism extend beyond fundamental chemical properties to influence macroscopic behavior such as self-assembly and aggregation characteristics. Studies of polymer-polypeptide systems containing pyridine regioisomers have shown that subtle changes in nitrogen position can lead to dramatically different micelle morphologies, ranging from ellipsoidal to cylindrical and disc-like structures. These morphological differences correlate with changes in polypeptide secondary structure, demonstrating how positional isomerism in small molecule components can propagate effects throughout larger molecular assemblies.

The understanding of positional isomerism effects has become increasingly important for rational drug design and materials science applications. Research has shown that compounds with different substitution patterns can exhibit vastly different biological activities, even when the overall molecular composition remains constant. This observation emphasizes the critical importance of precise synthetic control in developing compounds for specific applications, as the therapeutic or functional properties of a molecule may depend critically on the exact positioning of functional groups rather than simply their presence or absence.

特性

IUPAC Name |

tert-butyl N-(5-iodo-4-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-9-5-8(16-4)7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHLXRWGUVAAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640100 | |

| Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944935-37-9 | |

| Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate typically involves:

- Introduction of the carbamate protecting group (tert-butyl carbamate) on the amino group at the 2-position of the pyridine ring.

- Selective iodination at the 5-position of the pyridine ring.

- Methoxylation at the 4-position, often introduced prior to or during the synthetic sequence.

The key challenge is the regioselective iodination and carbamate formation without affecting other sensitive groups.

Reported Synthetic Route

A representative preparation method reported in the literature involves the following steps:

Detailed Reaction Conditions and Mechanistic Insights

Carbamate Formation:

The amino group on the pyridine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (triethylamine or similar bases) in solvents such as dichloromethane or ethyl acetate. The reaction proceeds at room temperature over several hours (4-24 h), yielding the tert-butyl carbamate derivative with high selectivity and yield.Iodination Step:

The iodination is catalyzed by copper(I) iodide in the presence of 1,10-phenanthroline as a ligand and potassium carbonate as a base in DMF solvent. The reaction is conducted at elevated temperatures (around 120°C) for prolonged periods (up to 6 days) to achieve selective substitution at the 5-position of the pyridine ring. This method is adapted from copper-catalyzed halogenation protocols for heteroaromatic compounds.Methoxylation:

The 4-methoxy substituent is generally introduced prior to the carbamate protection and iodination steps, often by methylation of the corresponding hydroxy group on the pyridine ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Carbamate Formation | Iodination | Methoxylation (Pre-step) |

|---|---|---|---|

| Reagents | Di-tert-butyl dicarbonate, triethylamine | Iodine or CuI, 1,10-phenanthroline, K2CO3 | Methyl iodide or dimethyl sulfate, base |

| Solvent | Dichloromethane, ethyl acetate | N,N-dimethylformamide (DMF) | Acetone, DMF, or similar polar solvents |

| Temperature | 20-25°C (room temp) | 120°C | 50-80°C |

| Time | 4-24 hours | 72-144 hours | 2-6 hours |

| Yield Range | 43-94% | ~17% (reported) | Typically high (>80%) |

| Notes | Mild conditions, high selectivity | Requires inert atmosphere, long reaction time | Usually performed before other steps |

Research Findings and Optimization Notes

- The iodination step is the rate-limiting and yield-limiting step in the synthesis. Optimization attempts focus on catalyst loading, ligand choice, and reaction time to improve yield beyond the reported 17%.

- Carbamate protection is well-established and reproducible with high yields, providing a stable intermediate for further functionalization.

- Methoxylation is generally straightforward and performed on the pyridine precursor before carbamate protection and iodination to avoid side reactions.

- Purification by flash chromatography or recrystallization is essential to isolate the pure product due to possible side reactions and incomplete conversions.

化学反応の分析

Types of Reactions: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the pyridine ring can undergo reduction to form piperidine derivatives.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed:

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of piperidine derivatives.

Coupling Reactions: Formation of biaryl or alkyne-substituted pyridine derivatives.

科学的研究の応用

Chemistry: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and intermediates for chemical manufacturing .

作用機序

The mechanism of action of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group on the pyridine ring make it a versatile intermediate for further functionalization. The tert-butyl carbamate group provides stability and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in additional reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomers

Halogen-Substituted Analogs

Key Observations :

- Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius and polarizability enhance its utility in cross-coupling reactions compared to lighter halogens. Bromine and chlorine are less reactive in such contexts but offer cost advantages .

- Positional Effects : The 5-iodo-4-methoxy configuration on pyridin-2-ylcarbamate (target compound) contrasts with 4-iodo-2-carbamate (CAS 1210343-18-2), where substituent positioning alters steric and electronic profiles, affecting reactivity in nucleophilic substitution .

Methoxy vs. Hydroxy Groups

Key Observations :

- Methoxy (OMe) : Enhances electron density on the pyridine ring via resonance donation, stabilizing electrophilic intermediates.

Carbamate Functional Group Modifications

Key Observations :

- Methylcarbamate vs. Carbamate: Methylation at the carbamate nitrogen (e.g., C₁₂H₁₈N₂O₃) reduces steric hindrance but may decrease hydrolytic stability compared to non-methylated analogs .

- Dual Carbamates : Bis-carbamate derivatives (e.g., C₁₈H₂₆N₄O₆) offer enhanced protective capabilities for multi-amine systems but increase molecular complexity .

Similarity Analysis ()

- CAS 162709-20-8 (tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate): 82% similarity to the target compound, differing only in substituent positions (iodo at 4 vs. 5; methoxy at 2 vs. 4) .

生物活性

tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a chemical compound with the molecular formula CHINO and a molecular weight of 350.15 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development. This article will explore its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through a two-step process involving iodination of 4-methoxypyridine followed by the introduction of the tert-butyl carbamate group. The iodination introduces an iodine atom at the 5-position of the pyridine ring, while the carbamate formation occurs at the 2-position using tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its structural features, which allow for various interactions with biological targets:

- Substitution Reactions : The iodine atom can be replaced by different nucleophiles, facilitating reactions that may lead to biologically active derivatives.

- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to irreversible inhibition. This mechanism is significant in drug design, particularly for targeting specific enzymes involved in disease processes.

- Receptor Binding : The compound's structural similarity to other biologically active molecules suggests it may interact with various receptors, influencing their activity.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Some studies have indicated that derivatives of iodine-containing pyridines may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound remains limited .

Metabolic Stability

A study on related compounds demonstrated that the presence of the tert-butyl group significantly influences metabolic stability. The oxidation of this group was identified as a major metabolic pathway in liver microsomes from both rats and humans, implicating it in the pharmacokinetics of similar compounds .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential irreversible inhibition |

Case Study: Anticancer Activity

In a recent study examining various pyridine derivatives, compounds similar to this compound showed promising results against breast cancer cell lines. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. Common Issues :

- Hydrolysis of Boc Group : Moisture exposure degrades tert-butyl chloroformate. Use anhydrous solvents and inert gas purging .

- Iodine Displacement : The C5 iodine may undergo unintended substitution (e.g., with amines or thiols). Lower reaction temperatures (0–5°C) and shorter reaction times reduce this risk .

Mitigation Strategies : Monitor reaction progress via TLC and optimize catalyst loading (e.g., DMAP for accelerated carbamate formation).

Advanced: What methodologies address regioselectivity challenges in modifying the pyridine ring?

The iodine at C5 is highly reactive toward cross-coupling (e.g., Suzuki-Miyaura). To ensure regioselectivity:

- Catalyst Selection : Use Pd(PPh₃)₄ for iodine-selective coupling, avoiding methoxy group interference.

- Protection/Deprotection : Temporarily protect the carbamate group (e.g., with TMSCl) during coupling to prevent undesired side reactions .

Example : Suzuki coupling with aryl boronic acids at C5 yields biaryl derivatives, useful in medicinal chemistry scaffolds.

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved?

Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or iodine’s heavy atom effect.

Solutions :

- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).

- Compare experimental data with computed NMR (DFT calculations) for validation .

- Perform 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways and confirm substitution patterns .

Basic: What are the stability and storage recommendations for this compound?

- Stability : The carbamate group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C.

- Decomposition Risks : Prolonged exposure to light or heat may lead to iodine loss or Boc cleavage.

- Handling : Use desiccants (e.g., molecular sieves) in storage vials and avoid aqueous workups unless necessary .

Advanced: How does positional isomerism (e.g., iodo/methoxy orientation) affect reactivity?

Q. Comparative Analysis :

- C5 Iodo vs. C4 Iodo : The C5 iodine in this compound enhances electrophilicity for cross-coupling versus C4-substituted analogs, which show lower reactivity .

- Methoxy at C4 : Electron-donating methoxy groups stabilize the pyridine ring, reducing susceptibility to oxidation compared to nitro-substituted derivatives .

Data Table :

| Compound | Iodo Position | Methoxy Position | Suzuki Coupling Yield (%) |

|---|---|---|---|

| C5-I, C4-OMe | 5 | 4 | 82–89 |

| C4-I, C5-OMe | 4 | 5 | 45–52 |

Advanced: What strategies optimize catalytic efficiency in cross-coupling reactions?

- Precatalyst Activation : Pre-mix Pd(OAc)₂ with PPh₃ (1:2 ratio) to generate active Pd(0) species.

- Solvent Optimization : Use DMF/H₂O (9:1) for aqueous-tolerant reactions or toluene for anhydrous conditions.

- Additives : K₂CO₃ as a base improves transmetallation efficiency in Suzuki couplings .

Basic: What are the compound’s applications in medicinal chemistry?

- Intermediate for Kinase Inhibitors : The iodine serves as a handle for introducing pharmacophores (e.g., aryl groups) via cross-coupling.

- Protecting Group Strategy : The Boc group allows selective deprotection for subsequent functionalization (e.g., amide bond formation) .

Advanced: How are computational methods used to predict reaction outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。